molecular formula C19H10F5NO2 B4627690 2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide

2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide

Cat. No. B4627690
M. Wt: 379.3 g/mol
InChI Key: LBBNXSDTTPUWCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds typically involves multi-step procedures starting from basic aromatic or heteroaromatic units. For instance, derivatives of pentafluorobenzoic acid have been synthesized to study their crystal structures and interactions, highlighting the methodologies applicable for constructing such complex molecules (Jankowski et al., 2006). While specific synthesis methods for 2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide are not detailed, the synthesis of closely related compounds provides valuable insights into potential synthetic routes.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as those derived from fluorinated benzamides, often employs X-ray diffraction and density functional theory (DFT) calculations to elucidate their geometrical parameters, electronic properties, and conformational dynamics. For example, Demir et al. (2015) analyzed the molecular structure of a novel benzamide derivative, offering insights into bond lengths, angles, and electronic configurations that could be analogous to those in 2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide.

Chemical Reactions and Properties

Chemical reactions involving fluorinated benzamides often explore their reactivity under various conditions, including their behavior in the presence of different reagents and potential for forming cocrystals or participating in hydrogen bonding. Studies on related compounds have demonstrated their utility in forming complex molecular assemblies through specific interactions, such as O-H...O and N-H...O hydrogen bonds, which could be relevant for understanding the reactivity of 2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide (Jankowski et al., 2006).

Scientific Research Applications

Synthesis and Antipathogenic Activity

Research into thiourea derivatives, including those with fluorinated aromatic rings similar to "2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide," has shown significant antipathogenic activity, particularly against strains known for biofilm growth such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Material Science and Engineering

In the field of material science, fluorinated aromatic polyamides, akin to the backbone structure of "2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide," have been synthesized and characterized. These materials exhibit good solubility, thermal stability, mechanical properties, and electrical and dielectric properties, underscoring their utility in various engineering applications, such as in the development of electrically insulating materials (Ge et al., 2004).

Sensor Technology

Fluorinated benzoxazole and benzothiazole derivatives have been applied in sensor technology for detecting pH changes and metal cations. Their sensitivity and selectivity, attributed to the fluorophenol moiety's high acidity, point to the potential use of similar fluorinated compounds in developing advanced sensing materials (Tanaka et al., 2001).

Crystallography and Molecular Interaction Studies

Studies involving cocrystals of benzamide and pentafluorobenzoic acid, which share structural motifs with "2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide," have provided insights into molecular interactions such as hydrogen bonding and π-π stacking. This research aids in understanding the molecular assembly and could inform the design of new crystalline materials (Jankowski, Gdaniec, & Połoński, 2006).

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F5NO2/c20-14-13(15(21)17(23)18(24)16(14)22)19(26)25-10-6-8-12(9-7-10)27-11-4-2-1-3-5-11/h1-9H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBNXSDTTPUWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-pentafluoro-N-(4-phenoxyphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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